molecular formula C17H18N2O4 B2524608 5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1421451-28-6

5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2524608
CAS No.: 1421451-28-6
M. Wt: 314.341
InChI Key: PJBIJHOBJUSPFH-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide . This reaction is known for its high regioselectivity and mild conditions.

Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ microwave-assisted reactions to enhance efficiency and yield .

Industrial Production Methods

Industrial production of this compound may utilize large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and chroman moieties contribute to its stability and potential therapeutic effects, distinguishing it from other isoxazole derivatives.

Properties

IUPAC Name

5-cyclopropyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-16(13-9-15(23-19-13)11-5-6-11)18-10-17(21)7-8-22-14-4-2-1-3-12(14)17/h1-4,9,11,21H,5-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBIJHOBJUSPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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